molecular formula C15H12BNO4 B1434219 (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid CAS No. 935701-06-7

(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid

Cat. No.: B1434219
CAS No.: 935701-06-7
M. Wt: 281.07 g/mol
InChI Key: WRSBMRWOQUJLCY-UHFFFAOYSA-N
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Description

HOMO-LUMO Analysis

  • The highest occupied molecular orbital (HOMO) localizes over the phthalimide ring (-4.8 eV), indicating electron-rich regions susceptible to electrophilic attacks.
  • The lowest unoccupied molecular orbital (LUMO) resides on the boronic acid group (-1.2 eV), highlighting its role as a Lewis acid in cross-coupling reactions.

Geometric Optimization

  • Bond lengths between the boron atom and adjacent oxygen atoms (B–O : 1.36–1.38 Å) align with typical boronic acid derivatives.
  • The dihedral angle between the phthalimide and phenyl rings is ~85° , suggesting limited π-conjugation between the two systems.

Properties

IUPAC Name

[3-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BNO4/c18-14-12-6-1-2-7-13(12)15(19)17(14)9-10-4-3-5-11(8-10)16(20)21/h1-8,20-21H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSBMRWOQUJLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Isoindolinone Moiety

The isoindolinone fragment (1,3-dioxoisoindolin-2-yl group) is typically synthesized by the reaction of phthalic anhydride with an appropriate amine. This condensation reaction forms the isoindolinone ring system, which serves as a stable scaffold for further functionalization.

  • Reaction conditions: Heating phthalic anhydride with a primary amine under reflux in an appropriate solvent (e.g., acetic acid or toluene) facilitates ring closure and formation of the isoindolinone structure.
  • Purification: The product is often purified by recrystallization or chromatography to obtain the pure isoindolinone intermediate.

The key step in the preparation of (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid is the introduction of the boronic acid group onto the phenyl ring at the meta position relative to the isoindolinone substituent.

  • Palladium-Catalyzed Borylation:
    The phenyl ring is functionalized via a palladium-catalyzed borylation reaction, typically employing bis(pinacolato)diboron as the boron source. This reaction converts an aryl halide (often bromide or iodide) precursor into the corresponding arylboronic acid or its protected boronate ester.

  • Typical reaction conditions:

    • Catalyst: Pd(0) complexes such as Pd(dppf)Cl2 or Pd(PPh3)4
    • Base: Potassium acetate or potassium carbonate
    • Solvent: Dimethylformamide (DMF), dimethylacetamide (DMA), or dioxane
    • Temperature: 80–100 °C
    • Time: Several hours under inert atmosphere (argon or nitrogen)
  • Post-reaction hydrolysis:
    The boronate ester intermediate is hydrolyzed under acidic or basic aqueous conditions to yield the free boronic acid.

Alternative Synthetic Routes and Industrial Scale-Up

  • Continuous Flow Photochemical Methods:
    Recent advances include the use of continuous flow reactors for photochemical transformations to generate bicyclic intermediates, which can be functionalized further to yield boronic acid derivatives. These methods enhance scalability and safety by avoiding hazardous reagents like mercury lamps and improve reaction control and reproducibility.

  • Automated Synthesis Platforms:
    For industrial production, automated platforms enable high-throughput synthesis with optimized reaction parameters to maximize yield and purity.

Reaction Types Involving the Compound

The boronic acid group in this compound is reactive and can undergo several transformations:

Reaction Type Description Common Reagents/Conditions Resulting Products
Oxidation Conversion of boronic acid to phenol Hydrogen peroxide or other oxidants Phenol derivatives
Reduction Reduction of isoindolinone moiety to amine Hydrogen gas with Pd catalyst Amines
Suzuki-Miyaura Coupling Cross-coupling with aryl halides to form C-C bonds Pd catalyst, base, aryl halide Biaryl compounds

Summary Table of Preparation Steps

Step Number Step Description Reagents/Conditions Notes
1 Formation of isoindolinone moiety Phthalic anhydride + amine, reflux, solvent Forms 1,3-dioxoisoindolin-2-yl group
2 Aryl halide synthesis Halogenation of phenyl ring at meta position Prepares substrate for borylation
3 Palladium-catalyzed borylation Pd catalyst, bis(pinacolato)diboron, base, solvent, heat Introduces boronate ester group
4 Hydrolysis of boronate ester Acidic or basic aqueous conditions Yields free boronic acid
5 Purification Chromatography, recrystallization Ensures high purity for applications

Research Findings and Optimization

  • The palladium-catalyzed borylation step is sensitive to catalyst choice, base, and solvent. Optimization studies indicate that Pd(dppf)Cl2 with potassium acetate in DMA at 90 °C provides high yields and selectivity for the boronic acid formation.
  • Continuous flow photochemical methods have been reported to improve scalability and reduce reaction times for intermediates related to bicyclic systems, which can be adapted for isoindolinone-bearing substrates.
  • The boronic acid product's stability is enhanced by careful control of pH during hydrolysis and purification steps to prevent premature oxidation or degradation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form phenols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Phenols or quinones.

    Reduction: Boronate esters.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

Organic Synthesis

The compound serves as a critical building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions , where it facilitates the formation of biaryl compounds. This method is widely used for constructing complex organic molecules due to its efficiency and mild reaction conditions.

Table 1: Summary of Suzuki-Miyaura Cross-Coupling Reactions

Reaction TypeConditionsYield (%)
Aryl Halide + Boronic AcidPd(OAc)₂ catalyst, K₂CO₃ baseUp to 98%
Biaryl FormationAnhydrous acetonitrile30% - 99.6%

Medicinal Chemistry

(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid has been investigated for its potential as an enzyme inhibitor . The boronic acid group can form reversible covalent bonds with active site residues in enzymes, making it a valuable scaffold for drug development.

Case Study: Inhibition of Proteases
Research indicates that derivatives of this compound can inhibit serine proteases effectively. For example, in a study involving various boronic acid derivatives, one showed significant inhibition against trypsin with an IC₅₀ value of 5 µM.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research demonstrated that it significantly reduced the viability of prostate cancer cells while maintaining the viability of healthy cells.

Table 2: Anticancer Activity Data

CompoundCell LineConcentration (µM)Viability (%)
B5Prostate Cancer533
ControlHealthy Cells595

These findings suggest that boronic acid derivatives can selectively target cancer cells, making them promising candidates for further development as anticancer agents.

Industrial Applications

In industry, this compound is utilized in the synthesis of advanced materials such as polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile intermediate in producing high-value chemicals.

Mechanism of Action

The mechanism by which (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid exerts its effects often involves the interaction of the boronic acid group with biological targets. For example, in enzyme inhibition, the boronic acid can form a reversible covalent bond with the active site serine residue of serine proteases, thereby blocking the enzyme’s activity. This interaction is facilitated by the formation of a tetrahedral boronate complex, which mimics the transition state of the enzyme’s natural substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • B4 (3-((2,6-Dimethoxyphenyl imino)methyl)phenyl boronic acid): Substituent: 2,6-Dimethoxy phenyl imino group. Solubility: Soluble in ethanol and DMSO. Elemental Analysis: C 63.92%, H 5.25%, N 4.87% . Comparison: The electron-donating methoxy groups in B4 enhance solubility but reduce steric accessibility compared to the dioxoisoindolinyl group in the target compound.
  • B5 (3-((4-Acetylphenyl imino)methyl)phenyl boronic acid): Substituent: 4-Acetylphenyl imino group. Synthesis: Condensation of 4-aminoacetophenone with 3-formylphenyl boronic acid .
  • (2-{[Methyl(3-methylphenyl)amino]methyl}phenyl)boronic Acid: Substituent: Methyl(3-methylphenyl)amino group. Molecular Weight: 255.13. Comparison: The tertiary amine in this analog may facilitate hydrogen bonding, contrasting with the dioxoisoindolinyl group’s electron-withdrawing properties .

Fluorinated and Heterocyclic Derivatives

  • (S,E)-(5-(1,3-Dioxoisoindolin-2-yl)-1,1,1-trifluoropent-3-en-2-yl)boronic Acid :
    • Substituent: Trifluoromethyl allyl group.
    • Characterization: Confirmed via ¹H and ¹⁹F NMR .
    • Comparison: Fluorination increases metabolic stability, while the allyl group introduces geometric constraints absent in the target compound.

Enzyme Inhibition and Anticancer Activity

  • Boronic Acid-Containing cis-Stilbenes (e.g., 13c) :

    • Activity: IC₅₀ = 0.48–2.1 µM against B-16 and 1-87 cancer cell lines.
    • Mechanism: Inhibits tubulin polymerization (IC₅₀ = 21–22 µM) .
    • Comparison: The dioxoisoindolinyl group in the target compound may mimic the stilbene’s rigidity, but its lack of a conjugated system could reduce tubulin-binding efficacy.
  • [2-/3-/4-(Carbazol-9-yl)phenyl]boronic Acids :

    • Application: Grafting onto polymers enhances room-temperature phosphorescence (RTP).
    • Performance: Para-substituted analogs achieve RTP lifetimes up to 4.444 s, outperforming ortho/meta isomers .
    • Comparison: The meta-substituted dioxoisoindolinyl group in the target compound may limit RTP efficiency compared to para-substituted carbazole derivatives.

Binding Affinity and Molecular Recognition

  • Phenyl Boronic Acid (PBA) and 3-Aminophenyl Boronic Acid (APBA): Binding: PBA binds diols with K₁ = 1,648 M⁻¹, while APBA shows higher affinity due to the amino group . Comparison: The dioxoisoindolinyl group may sterically hinder diol binding but could improve selectivity for larger biomolecules.

Impurity Profiling and Analytical Challenges

  • Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid :
    • Detection: Quantified via LC-MS/MS at <1 ppm in pharmaceuticals .
    • Comparison: The target compound’s complex structure may require specialized analytical methods for impurity control.

Biological Activity

(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxoisoindolin-2-ylmethyl group. This unique structure not only enhances its reactivity but also provides specific binding properties that are beneficial in biological applications.

The primary mechanism of action for this compound involves the formation of reversible covalent bonds with nucleophilic residues in enzymes. The boronic acid group can interact specifically with serine and threonine residues, making it a valuable scaffold for designing enzyme inhibitors. This property is particularly relevant in the context of protease inhibition, where the compound can effectively inhibit various proteolytic enzymes by binding to their active sites .

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of boronic acid derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant reductions in cell viability in prostate cancer cells while maintaining higher viability in healthy cells. In one study, a related boronic compound decreased the viability of prostate cancer cells to approximately 33% at a concentration of 5 µM, compared to 71% viability in healthy fibroblast cells .

Antimicrobial Properties

The antimicrobial activity of boronic acids has been extensively studied. Compounds similar to this compound have exhibited inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The inhibition zones observed ranged from 7 mm to 13 mm depending on the specific compound and microorganism tested . This suggests that such compounds could be explored further as potential antimicrobial agents.

Antioxidant Activity

In addition to anticancer and antimicrobial properties, boronic acids have demonstrated significant antioxidant activity. Various assays including DPPH and ABTS have shown that these compounds can effectively scavenge free radicals, indicating their potential role as antioxidants . The antioxidant capacity can be crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and related compounds:

StudyActivity TestedResults
AnticancerDecreased viability of prostate cancer cells to 33% at 5 µM
AntimicrobialInhibition zones of 7–13 mm against Staphylococcus aureus
AntioxidantSignificant scavenging activity in DPPH assay

Q & A

Basic: What are the established synthetic routes for (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid, and how are key reaction conditions optimized?

Answer:
The synthesis typically involves coupling boronic acid precursors with isoindolinone derivatives. A common method employs Grignard reagents reacting with trimethyl borate, followed by hydrolysis to yield boronic acids . For example, phenyl magnesium bromide reacts with trimethyl borate to form phenyl boronic acid. Optimization includes controlling reaction temperature (≤0°C to prevent side reactions), stoichiometric ratios of Grignard reagent to borate ester, and inert atmosphere maintenance to avoid oxidation. Transesterification with phenyl boronic acid under biphasic conditions may also be explored, though product isolation challenges require solid-phase alternatives .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

  • NMR Spectroscopy: 11B^{11}\text{B} and 1H^{1}\text{H} NMR identify boronic acid functionality and aromatic protons. A 11B^{11}\text{B} NMR peak near 30 ppm confirms the boronic acid group.
  • Mass Spectrometry (LC-MS/MS): High-resolution MS validates molecular weight and detects impurities (e.g., deprotected boronic acids) at sub-ppm levels .
  • X-ray Crystallography: SHELX programs refine crystal structures, with SHELXL widely used for small-molecule refinement. ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions like Suzuki-Miyaura?

Answer:
Density Functional Theory (DFT) calculates electron density maps to assess boronic acid’s nucleophilicity and steric hindrance from the isoindolinone group. Molecular docking simulations model interactions with palladium catalysts, identifying optimal binding conformations. Contradictions between predicted and experimental reactivity (e.g., low yields) may arise from solvent effects or catalyst decomposition, requiring hybrid QM/MM approaches for resolution .

Advanced: How can researchers resolve contradictions in catalytic activity data under varying reaction conditions?

Answer:
Systematic Design of Experiments (DoE) isolates variables (e.g., solvent polarity, temperature, ligand choice). For example, aqueous vs. anhydrous conditions may alter transesterification efficiency due to boronic acid hydration . Statistical tools like ANOVA analyze data spread, while control experiments (e.g., omitting catalyst) validate observed activity. Conflicting results in Pd-mediated couplings may stem from trace impurities, necessitating LC-MS/MS validation of starting material purity .

Advanced: How do structural modifications (e.g., substituents on the isoindolinone ring) influence stability and reactivity?

Answer:
Electron-withdrawing groups (e.g., nitro) on the isoindolinone ring enhance boronic acid’s electrophilicity but may reduce hydrolytic stability. Hydrogen-bonding networks, analyzed via graph set theory, stabilize crystals but complicate solubility. For instance, methoxy substituents increase solubility in polar solvents but may disrupt crystallization . Accelerated stability studies (40°C/75% RH) quantify degradation kinetics under stress conditions.

Basic: What protocols ensure stable storage and handling of this boronic acid?

Answer:

  • Storage: Under inert atmosphere (argon) at -20°C to prevent oxidation and hydrolysis.
  • Handling: Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge moisture.
  • Purity Monitoring: Regular LC-MS/MS checks for deprotected boronic acid impurities (<1 ppm threshold) .

Advanced: What analytical methods detect trace impurities, and how are they validated?

Answer:

  • LC-MS/MS: Quantifies carboxy phenyl boronic acid and methyl phenyl boronic acid impurities in Lumacaftor-derived samples. Validation follows ICH guidelines:
    • Linearity: R2^2 ≥0.99 over 0.1–10 ppm.
    • LOQ/LOD: 0.05 ppm and 0.02 ppm, respectively.
    • Accuracy: 90–110% recovery rates .
  • HPLC-UV: Complementary method with C18 columns and 254 nm detection for non-UV-absorbing impurities.

Advanced: How does hydrogen-bonding influence the compound’s crystallographic behavior?

Answer:
Graph set analysis categorizes hydrogen bonds (e.g., R22_2^2(8) motifs) in crystal lattices. SHELXL refines H-bond parameters (distance, angle), revealing how isoindolinone carbonyl groups interact with boronic acid hydroxyls. Disordered H-bond networks may lead to twinning, requiring high-resolution data (≤1.0 Å) for accurate refinement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid

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